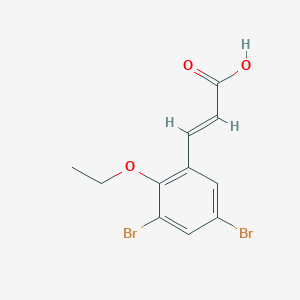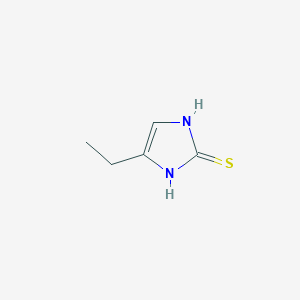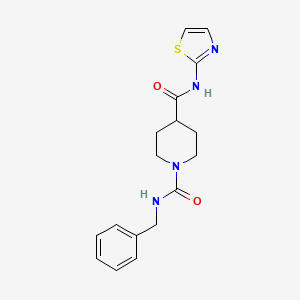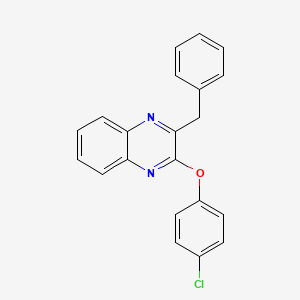![molecular formula C19H19N3O4 B2359316 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922896-90-0](/img/structure/B2359316.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule “1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea” is a complex organic compound. It consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .
Synthesis Analysis
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines, synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure was optimized geometrically using Density Functional Theory (DFT) calculations at the B3LYP/6–311 G++(d,p) basis set level and compared with the experimental values . Molecular orbital calculations providing electron-density plots of HOMO and LUMO molecular orbitals and molecular electrostatic potentials (MEP) were also computed both with the DFT/B3LYP/6–311 G++(d,p) basis set .Chemical Reactions Analysis
The title compound, synthesized by the Claisen–Schmidt condensation method, the essentially planar chalcone unit adopts an s-cis configuration with respect to the carbonyl group within the ethylenic bridge .Physical And Chemical Properties Analysis
The compound is semisolid, with a yield of 64%. Its IR (KBr) ν max /cm −1 is 3434.1, 2892.1, 2775.0, 1250.4. Its 1 H NMR (300MHz, CDCl 3, δ, ppm) is 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H). Its 13 C NMR (100 MHz, CDCl 3, δ, ppm) is 171.27, 161.04, 156.00, 147.71, 130.86, 122.42, 120.55, 109.42, 100.93, 29.66 .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
1-(benzo[d][1,3]dioxol-5-yl) derivatives, including urea compounds, have been studied for their potential as acetylcholinesterase inhibitors. A study by Vidaluc et al. (1995) involved synthesizing flexible ureas with acetylcholinesterase inhibitory activity. The research highlighted the significance of optimizing the spacer length and the importance of conformational flexibility in such compounds for effective interaction with enzyme binding sites (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Iron(III) Complex Formation
Another aspect of scientific research involving similar urea derivatives is their ability to form complexes with iron(III). Ohkanda et al. (1993) conducted a study on N-Hydroxyamide-Containing Heterocycles and their tendency to form complexes with iron(III). This research offers insight into the potential of these compounds in biochemical applications related to iron(III) interactions (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
Antibacterial Properties
Research by Mulwad and Mir (2008) on N-[Coumarin-6-yl] derivatives, including those with urea groups, has shown significant antibacterial activities against Gram-positive and Gram-negative bacteria. This highlights the potential use of such compounds in developing new antibacterial agents (Mulwad & Mir, 2008).
Nonlinear Optical Materials
Wen et al. (2020) explored the use of benzo[e]indol derivatives in the field of nonlinear optics. Their study emphasizes the application of such compounds in integrated photonics and optical data storage, demonstrating the versatility of urea derivatives in advanced material science (Wen, Ping, Li, Shang, Zhao, Hai, Cao, Yuan, Wang, He, & Yang, 2020).
Targeting Urokinase Receptor
In the context of cancer research, Wang et al. (2011) studied compounds targeting the urokinase receptor (uPAR), including those similar to 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea. Their findings contribute to the understanding of tumor invasion, migration, and angiogenesis, offering a pathway for therapeutic intervention in breast cancer metastasis (Wang, Li, Sinn, Knabe, Khanna, Jo, Silver, Oh, Li, Sandusky, Sledge, Nakshatri, Jones, Pollok, & Meroueh, 2011).
Pharmacokinetics and Drug Analysis
Liang et al. (2020) synthesized deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea for LC–MS analysis in pharmacokinetic studies. This indicates the role of such compounds in enhancing drug absorption and distribution studies, crucial for developing new pharmacological agents (Liang, Wang, Yan, & Wang, 2020).
5-Lipoxygenase-Activating Protein Inhibition
Hutchinson et al. (2009) focused on compounds including pyridinyl-indol-ureas as inhibitors of 5-lipoxygenase-activating protein. This study contributes to the understanding of leukotriene synthesis inhibition, which has implications in treating inflammatory diseases and asthma (Hutchinson, Li, Arruda, Baccei, Bain, Chapman, Correa, Darlington, King, Lee, Lorrain, Prodanovich, Rong, Santini, Stock, Prasit, & Evans, 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-9-8-22-11-15(14-4-2-3-5-16(14)22)21-19(23)20-13-6-7-17-18(10-13)26-12-25-17/h2-7,10-11H,8-9,12H2,1H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFOCNYNPJVEIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2359235.png)



![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2359245.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359249.png)

![N-(2,5-dimethoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2359251.png)
![5-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2359252.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2359254.png)

